molecular formula C14H24N2O3 B4417100 Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate

Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B4417100
M. Wt: 268.35 g/mol
InChI Key: VICFIEVHYJHQAA-UHFFFAOYSA-N
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Description

Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C14H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of cyclohexylamine with ethyl chloroacetate in the presence of a base, followed by cyclization to form the piperazine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to 100°C. Major products formed from these reactions include various derivatives of piperazine and cyclohexane .

Scientific Research Applications

Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Biological Activity

Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known to interact with various biological targets, particularly neurotransmitter receptors. The presence of the cyclohexyl group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.

The compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, leading to various pharmacological effects. Detailed studies on binding affinity and specificity are essential for understanding its full mechanism of action .

Biological Activities

  • Antinociceptive Effects :
    • Research indicates that derivatives of this compound exhibit significant antinociceptive properties. In vivo studies have shown that these compounds can reduce pain responses in animal models, suggesting a potential application in pain management.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating inflammatory conditions .
  • Neuropharmacological Effects :
    • The piperazine moiety is associated with enhanced binding affinity to neurotransmitter receptors, indicating potential applications in treating neurological disorders. Studies have shown that modifications in the structure can lead to varying degrees of efficacy against conditions like anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveReduces pain responses in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuropharmacologicalModulates neurotransmitter receptor activity

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic profiles, including good oral bioavailability and moderate half-lives conducive for therapeutic applications.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding the exact molecular interactions and pathways involved.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Investigating how changes in chemical structure affect biological activity and pharmacokinetics.

Properties

IUPAC Name

ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-19-13(17)10-12-14(18)15-8-9-16(12)11-6-4-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICFIEVHYJHQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 2
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 3
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 4
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 5
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 6
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate

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